4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Description
4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
4-(Benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide has been studied for its pharmacological properties. For instance, a related compound, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, was found to be a selective 5-HT4 receptor agonist with potential as a prokinetic agent affecting both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including those with a benzylsulfonyl group, have been synthesized and evaluated for their anti-acetylcholinesterase activity. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a potent inhibitor, indicating potential as an antidementia agent (Sugimoto et al., 1990).
Antibacterial Activity
Research has been conducted on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating their moderate to significant antibacterial activity (Khalid et al., 2016).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazones with piperidine derivatives have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds have shown significant activity in various assays, indicating their potential in medicinal chemistry (Karaman et al., 2016).
Serotonin 4 Receptor Agonist Activity
Benzamide derivatives with a benzylsulfonyl group at the piperidine ring have been synthesized and evaluated for serotonin 4 receptor agonist activity. These compounds have shown promise in enhancing gastrointestinal motility (Sonda et al., 2003).
Cytochrome P450 and Metabolism Studies
Studies involving compounds like 1-[2-(2,4-Dimethyl-phenylsulfonyl)-phenyl]-piperazine have provided insights into the role of Cytochrome P450 enzymes in drug metabolism, which is crucial for understanding the pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Selective 5-HT(2A) Receptor Antagonists
Research has been conducted on 4-(phenylsulfonyl)piperidines as selective 5-HT(2A) receptor antagonists. These compounds are noted for their bioavailability and potential use in animal models (Fletcher et al., 2002).
Properties
IUPAC Name |
4-benzylsulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-16-7-4-12-23-16)19-10-8-15(9-11-19)24(21,22)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZXDHFTYINYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.